Calcium Binding Affinity: Human Osteocalcin vs. Matrix Gla Protein (MGP)
Human Osteocalcin exhibits a well-defined, moderate calcium-binding affinity that is critical for its role in bone mineralization, which is distinct from the function of Matrix Gla Protein (MGP) [1]. While both are Gla-containing proteins, their divergent functions are underscored by their different biophysical properties. In comparative studies, Osteocalcin purified from bovine bone (a homologous model) binds to phospholipid vesicles with a Kd of 6 µM in the presence of Ca2+, and also binds to hydroxyapatite . In contrast, MGP functions as a potent inhibitor of ectopic mineralization and does not share this binding profile [1].
| Evidence Dimension | Calcium-mediated phospholipid vesicle binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 6 µM (Bovine Osteocalcin) |
| Comparator Or Baseline | Matrix Gla Protein (MGP) |
| Quantified Difference | MGP is an inhibitor of mineralization; direct binding data not comparable but functional divergence is established. |
| Conditions | In vitro binding assay with phospholipid vesicles in the presence of Ca2+ . |
Why This Matters
This quantitative binding affinity confirms that the target compound is the correct reagent for studying hydroxyapatite nucleation and bone matrix mineralization, a function not performed by MGP.
- [1] Murshed M, Schinke T, McKee MD, Karsenty G. Extracellular matrix mineralization is regulated locally; different roles of two gla-containing proteins. J Cell Biol. 2004;165(5):625-630. View Source
